molecular formula C15H11BrClN3O2S B1620830 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide CAS No. 648409-23-8

4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide

Cat. No.: B1620830
CAS No.: 648409-23-8
M. Wt: 412.7 g/mol
InChI Key: GCUFLDLAVFBOJC-UHFFFAOYSA-N
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Description

4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a thiazole ring, a nitrophenyl group, and a phenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the reaction with phenylamine and subsequent hydrobromide salt formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups replacing the chlorine or nitro groups .

Scientific Research Applications

4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl and thiazole groups play crucial roles in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chloro-5-nitrophenyl)-1,3-thiazol-2-amine
  • 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrochloride
  • 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine sulfate

Uniqueness

4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain applications where these properties are critical .

Properties

IUPAC Name

4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2S.BrH/c16-13-7-6-11(19(20)21)8-12(13)14-9-22-15(18-14)17-10-4-2-1-3-5-10;/h1-9H,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUFLDLAVFBOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380494
Record name 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648409-23-8
Record name 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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